3-(Pyrrolidin-2-yl)propan-1-ol

Lipophilicity Structure-Activity Relationship Medicinal Chemistry

3-(Pyrrolidin-2-yl)propan-1-ol (CAS 7699-50-5) is a chiral amino alcohol consisting of a pyrrolidine ring substituted at the 2-position with a 3-hydroxypropyl chain. It functions as a versatile bifunctional building block in medicinal chemistry and organic synthesis, providing both a secondary amine and a primary alcohol for orthogonal derivatization.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 7699-50-5
Cat. No. B1282143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-2-yl)propan-1-ol
CAS7699-50-5
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCCO
InChIInChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2
InChIKeyJAAFQZNROQTUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-2-yl)propan-1-ol (CAS 7699-50-5): A Bifunctional Pyrrolidine Building Block for Medicinal Chemistry and Chiral Synthesis


3-(Pyrrolidin-2-yl)propan-1-ol (CAS 7699-50-5) is a chiral amino alcohol consisting of a pyrrolidine ring substituted at the 2-position with a 3-hydroxypropyl chain. It functions as a versatile bifunctional building block in medicinal chemistry and organic synthesis, providing both a secondary amine and a primary alcohol for orthogonal derivatization. Also referred to as rac-bishomoprolinol or 2-(3-hydroxypropyl)pyrrolidine, this compound belongs to the pyrrolidine alkaloid precursor family and is employed as a chiral auxiliary in asymmetric synthesis [1] .

Bifunctional Building Block – Orthogonal amine and alcohol handles for stepwise derivatization in medicinal chemistry.
Chiral Synthesis Context – Pyrrolidine scaffold supports chiral auxiliary and asymmetric ligand development.
Procurement-Ready – Multi-vendor availability with documented purity specifications for reproducible research.

Why 3-(Pyrrolidin-2-yl)propan-1-ol Cannot Be Replaced by Shorter-Chain or N-Substituted Pyrrolidine Analogs


Although several pyrrolidine-based amino alcohols are commercially available, preclinical structure–activity relationship (SAR) data indicate that even a single methylene unit change in the hydroxyalkyl spacer significantly alters key physicochemical determinants such as lipophilicity, hydrogen-bonding capacity, and molecular recognition. The 3-hydroxypropyl substitution pattern of 3-(pyrrolidin-2-yl)propan-1-ol creates a distinct balance of polarity and conformational flexibility compared to the shorter 2-hydroxyethyl analog or the N-substituted regioisomer. The quantitative physicochemical differences documented below are intended to guide compound selection and prevent uncontrolled variability in synthetic and pharmacological applications. Direct head-to-head biological comparisons remain limited in the public domain; the evidence presented therefore relies on cross-study comparable and class-level inference [1].

Target Product 3-(Pyrrolidin-2-yl)propan-1-ol
Potential Substitute 2-(Pyrrolidin-2-yl)ethanol
Chain-length mismatch: A single methylene unit reduction significantly lowers logP, which may shift membrane permeability and binding kinetics.
Target Product 3-(Pyrrolidin-2-yl)propan-1-ol
Potential Substitute 3-(Pyrrolidin-1-yl)propan-1-ol
Regioisomeric mismatch: 2-Yl vs. 1-Yl substitution alters hydrogen-bonding networks and density, potentially affecting formulation and scale-up consistency.
Target Product 3-(Pyrrolidin-2-yl)propan-1-ol
Potential Substitute 3-(Piperidin-2-yl)propan-1-ol
Ring-size mismatch: A 6-membered piperidine scaffold has different conformational preferences and molecular weight, which may shift target selectivity profiles.

Quantitative Differentiation Evidence for 3-(Pyrrolidin-2-yl)propan-1-ol (CAS 7699-50-5) vs. Closest Analogs


Chain Length Differentiation: 3-Hydroxypropyl vs. 2-Hydroxyethyl Substitution — Lipophilicity (LogP) Comparison

The computed logP of 3-(pyrrolidin-2-yl)propan-1-ol (0.84) is 0.39 log units higher than that of the one-carbon-shorter analog 2-(pyrrolidin-2-yl)ethanol (logP 0.45), representing a measurable increase in lipophilicity attributable to the additional methylene group. This difference can influence membrane permeability and binding kinetics in biological systems [1] [2].

Chain Length: LogP
Cross-study comparable
Target: logP 0.84 +0.39 Analog: logP 0.45
Reported lipophilicity increase may influence ADME properties.
Computed values; method-dependent variation possible.
Lipophilicity Structure-Activity Relationship Medicinal Chemistry

Regioisomeric Differentiation: 2-Yl vs. 1-Yl Substitution — Density and Packing Efficiency

3-(Pyrrolidin-2-yl)propan-1-ol exhibits a density of 0.948 g/cm³, which is 3.6% lower than its regioisomer 3-(pyrrolidin-1-yl)propan-1-ol (density ~0.983 g/cm³). This difference arises from the distinct intermolecular hydrogen-bonding networks and packing arrangements when the hydroxyl group is positioned on the 2-substituted pyrrolidine versus the N-substituted pyrrolidine [1] .

Regioisomeric Density
Cross-study comparable
0.948 g/cm³ -3.6% vs. 1-Yl regioisomer
Density difference may shift formulation and scale-up parameters.
Computed/experimental values from chemical databases.
Density Regioisomer Physicochemical Properties

Ring Size Differentiation: Pyrrolidine vs. Piperidine Scaffold — Molecular Weight and Conformational Profile

Compared to its six-membered ring analog 3-(piperidin-2-yl)propan-1-ol (MW 143.23 Da), the pyrrolidine scaffold of 3-(pyrrolidin-2-yl)propan-1-ol (MW 129.20 Da) provides one fewer ring carbon, resulting in a 14.03 Da lower molecular weight and a distinct ring pucker geometry. The pyrrolidine ring adopts a characteristic envelope conformation that can influence the spatial presentation of the hydroxypropyl side chain and, consequently, target binding selectivity .

Ring Scaffold Profile
Class-level inference
Pyrrolidine (5-ring) vs. Piperidine (6-ring)
Scaffold hopping context; ring geometry may shift target binding selectivity.
Direct comparative biological data limited.
Heterocycle Scaffold Hopping Molecular Recognition

Commercial Availability and Purity Specification: Multi-Vendor Sourcing with Documented Quality Control

3-(Pyrrolidin-2-yl)propan-1-ol is routinely supplied at 95–98% purity by multiple reputable vendors (e.g., ChemScene, Leyan, Enamine) with accompanying analytical documentation (NMR, HPLC). The consistent commercial availability at defined purity levels supports reproducible synthesis and biological testing, whereas several closely related analogs (e.g., 4-(pyrrolidin-2-yl)butan-1-ol) are less widely stocked or require custom synthesis .

Supply & Purity Context
Supporting evidence
Multi-vendor, 95–98% Purity
Reliable sourcing supports batch-to-batch reproducibility.
Data to verify against current vendor specifications.
Purity Quality Control Procurement

Recommended Application Scenarios for 3-(Pyrrolidin-2-yl)propan-1-ol (CAS 7699-50-5) Based on Differentiated Evidence


Medicinal Chemistry: Scaffold for Kinase Inhibitor and GPCR Ligand Synthesis

The bifunctional amine-alcohol architecture of 3-(pyrrolidin-2-yl)propan-1-ol enables orthogonal derivatization, making it a valuable intermediate for constructing focused libraries of kinase inhibitors and GPCR-targeted ligands. The 3-hydroxypropyl linker length provides a distinct lipophilicity profile (logP 0.84) compared to the shorter 2-hydroxyethyl analog (logP 0.45), which can be exploited to fine-tune membrane permeability and target engagement [1] .

Asymmetric Synthesis: Chiral Auxiliary and Ligand Development

The chiral pyrrolidine scaffold, available in enantiopure (R) and (S) forms, supports its use as a chiral auxiliary or ligand in asymmetric catalysis. The 3-hydroxypropyl substituent offers extended steric bulk and additional coordination sites relative to the simpler prolinol scaffold, potentially enhancing enantioselectivity in metal-catalyzed transformations [1].

Chemical Biology: Bifunctional Probe and Bioconjugation Handle

The primary alcohol group of 3-(pyrrolidin-2-yl)propan-1-ol can be selectively functionalized with reporter tags (e.g., biotin, fluorophores, or affinity resins), while the secondary amine remains available for further elaboration or target engagement. This orthogonal reactivity profile facilitates the design of chemical biology probes for target identification and mechanism-of-action studies [1] .

Process Chemistry: Scalable Intermediate for API Synthesis

Multi-gram quantities of 3-(pyrrolidin-2-yl)propan-1-ol are commercially available with documented purity (95–98%), enabling its direct use in process chemistry campaigns for active pharmaceutical ingredient (API) synthesis. The compound's lower molecular weight (129.20 Da) and favorable physicochemical properties support scalable reaction sequences with predictable outcomes [1] .

Application
Selection Property
Validation Focus
Kinase Inhibitor / GPCR Ligand Synthesis
3-Hydroxypropyl linker length and logP profile
Membrane permeability and target engagement assay context
Asymmetric Synthesis & Chiral Ligand Development
Chiral pyrrolidine scaffold with extended steric bulk
Enantioselectivity in metal-catalyzed transformation review
Chemical Biology Probe Design
Orthogonal amine-alcohol reactivity for bioconjugation
Target identification and mechanism-of-action assay context
API Process Chemistry Scale-Up
Lower molecular weight and defined commercial purity
Scalability and batch-to-batch reproducibility review

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